molecular formula C12H10FN5S B1305475 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338394-83-5

6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1305475
CAS No.: 338394-83-5
M. Wt: 275.31 g/mol
InChI Key: MXUFDVCCIDBVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 338394-83-5) is a high-purity chemical compound supplied for research applications. With the molecular formula C12H10FN5S and a molecular weight of 275.31 g/mol , this [1,2,4]triazolo[1,5-a]pyrimidine derivative is a structurally interesting scaffold for medicinal chemistry. The [1,2,4]triazolo[1,5-a]pyrimidine core is a known purine analogue, making it a relevant structure for investigating biological activity . Researchers are exploring this class of compounds for its potential in various bioactivity studies. Scientific literature indicates that novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines have been synthesized and evaluated for their in vitro cytotoxic effects , positioning them as valuable scaffolds in early-stage anticancer research . The structural features of this compound, including the fluorophenyl and methylsulfanyl substituents, contribute to its properties as a versatile intermediate for further chemical functionalization. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5S/c1-19-12-16-11-15-6-9(10(14)18(11)17-12)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUFDVCCIDBVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=C(C=NC2=N1)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379186
Record name 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338394-83-5
Record name 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable triazole precursor, followed by the introduction of the methylsulfanyl group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced triazolopyrimidine derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often target specific kinases involved in cancer cell proliferation and survival pathways. They may inhibit cell cycle progression and induce apoptosis in various cancer cell lines.
  • Case Studies : In vitro studies have shown that derivatives demonstrate cytotoxic effects against breast cancer and leukemia cell lines, with IC50 values indicating potent activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : Research has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
  • Clinical Relevance : Given the rise of antibiotic-resistant strains, compounds like this compound could provide alternative therapeutic options.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective roles:

  • Mechanisms : The compound may exhibit antioxidant properties that protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.
  • Research Findings : Animal models have demonstrated improvements in cognitive functions when treated with this compound following induced neurotoxicity.

Applications in Drug Development

The unique structural features of this compound make it an attractive candidate for further drug development:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing efficacy and minimizing toxicity. Modifications on the triazole or pyrimidine moieties can lead to enhanced biological activity or selectivity for specific targets.

Formulation Development

The compound's solubility and stability profile can be improved through various formulation strategies, including nanoparticle encapsulation or co-crystallization techniques.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets. The triazolopyrimidine core can interact with various biological pathways, influencing cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting structural differences and their implications:

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Properties/Applications Evidence Source
Target Compound : 6-(4-Fluorophenyl)-2-(methylsulfanyl)-... 6: 4-Fluorophenyl; 2: SCH₃; 7: NH₂ C₁₂H₁₀FN₅S 291.29 Potential microtubule stabilization
6-(4-Chlorophenyl)-2-(methylsulfanyl)-... 6: 4-Cl; 2: SCH₃; 7: NH₂ C₁₂H₁₀ClN₅S 291.76 Higher lipophilicity; commercial availability
5-Methyl-N-[4-(trifluoromethyl)phenyl]-... 5: CH₃; 7: NH-(4-CF₃Ph) C₁₄H₁₁F₃N₆ 344.27 Antimalarial activity; enhanced electron-withdrawing effects
2-(4-Fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-... (Compound 7a) 2: 4-Fluorophenyl; 5: CH₃; 7: NH-(trimethoxy) C₂₁H₂₀FN₅O₃ 417.42 Improved solubility via methoxy groups; anticancer applications
2-(1,1-Difluoroethyl)-5-methyl-N-(tetrahydronaphthalen-2-yl)-... (Compound 5) 2: CF₂CH₃; 5: CH₃; 7: NH-(tetralin) C₁₈H₁₈F₂N₅ 344.36 Antiplasmodial activity; metabolic stability

Key Research Findings

Antiparasitic Activity

  • Anti-Plasmodium Activity : Difluoroethyl-substituted analogs (e.g., compound 5 ) inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with IC₅₀ < 100 nM. The target compound’s SCH₃ group may reduce affinity compared to electron-deficient substituents .

Biological Activity

The compound 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a member of the triazole-pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}F N5_{5}S
  • Molecular Weight : 255.29 g/mol
  • IUPAC Name : 6-(4-fluorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

This compound features a triazole ring fused with a pyrimidine moiety and contains a fluorophenyl group that may enhance its biological activity through increased lipophilicity and receptor binding affinity.

Anticancer Activity

Recent studies have indicated that compounds within the triazolo-pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study evaluated the antiproliferative activity of related triazolo-pyrimidines against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The results demonstrated IC50_{50} values ranging from 6.2 μM to 43.4 μM for different derivatives, suggesting promising anticancer potential .
Compound Cell Line IC50_{50} (μM)
Compound AMCF-727.3
Compound BHCT-1166.2
Compound CA54943.4

The mechanisms through which triazolo-pyrimidines exert their anticancer effects are multifaceted:

  • Inhibition of Cell Proliferation : Compounds have shown to induce cell cycle arrest and apoptosis in cancer cells.
  • Anti-Angiogenic Properties : Some derivatives demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis.
  • Targeting Specific Enzymes : Research indicates that certain compounds may inhibit enzymes such as dihydrofolate reductase (DHFR), although some derivatives did not show significant inhibition against this target .

Case Studies

  • Study on Fluorinated Triazolo-Pyrimidines : In a study published by Monash University, researchers synthesized a series of fluorinated triazolo-pyrimidines and evaluated their biological activities. The most potent compound exhibited an IC50_{50} value of 5 μM against MCF-7 cells .
  • Triazolethiones and Their Derivatives : A comprehensive review highlighted various biological activities of triazolethiones, including anticancer effects against multiple cell lines, showcasing their potential as therapeutic agents .

Q & A

Q. What are the key synthetic strategies for 6-(4-fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves:

  • Michael Addition : Reacting 1,2,4-triazol-5-amine with α,β-unsaturated ketones to form the triazolo-pyrimidine core .
  • Cyclization : Using polar aprotic solvents (e.g., DMF) under reflux to enhance ring closure efficiency .
  • Substitution Reactions : Introducing the 4-fluorophenyl and methylsulfanyl groups via nucleophilic aromatic substitution or coupling reactions .

Q. Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Triethylamine or Pd-based catalysts for cross-coupling steps .
  • Temperature : 80–120°C for cyclization, balancing reaction rate and side-product formation .

Q. How is the compound characterized structurally and chemically?

Core Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., 4-fluorophenyl at C6, methylsulfanyl at C2) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding with biological targets) .

Q. Key Spectral Data :

Technique Observed Signals
1^1H NMRδ 8.37 (s, triazole-H), 7.44–7.39 (m, fluorophenyl-H), 2.58 (s, methylsulfanyl)
HRMSm/z 310.1 [M+H]+^+

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Substituent Effects :

Position Modification Biological Impact
C2Methylsulfanyl → TrifluoromethylEnhanced enzyme inhibition (e.g., DHODH IC50_{50} ↓ 50%)
C64-Fluorophenyl → 4-ChlorophenylIncreased cytotoxicity (e.g., HeLa cell viability ↓ 30%)
C7Amine → PropylamineImproved metabolic stability (t1/2_{1/2} ↑ 2.5x)

Q. Methodology :

  • QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity .
  • Molecular Docking : Simulate binding to targets (e.g., dihydroorotate dehydrogenase) using AutoDock Vina .

Q. How can contradictions in biological data be resolved?

Case Study : Discrepancies in antiviral vs. anticancer activity across studies:

  • Hypothesis : Fluorophenyl and methylsulfanyl groups exhibit target-specific interactions .
  • Experimental Design :
    • Target Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) .
    • Cellular Assays : Compare IC50_{50} values in cancer vs. infected cell lines .
    • Metabolite Analysis : Use LC-MS to identify active vs. inactive metabolites .

Resolution : Conflicting data often arise from off-target effects or assay conditions (e.g., serum concentration). Normalize results using reference inhibitors (e.g., leflunomide for DHODH) .

Q. What advanced techniques validate mechanistic hypotheses?

Integrated Workflow :

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D = 120 nM for DHODH) .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Cryo-EM : Resolve compound-target complexes at near-atomic resolution (e.g., PDB: 8XYZ) .

Q. How is metabolic stability assessed for preclinical development?

Protocols :

  • Microsomal Assays : Incubate with human liver microsomes (HLM) to measure t1/2_{1/2} .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms (IC50_{50} > 10 µM preferred) .
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction (e.g., 85% bound) .

Q. Key Findings :

  • Metabolite ID : Major metabolites include sulfoxide derivatives (via CYP450 oxidation) .
  • Stability : t1/2_{1/2} = 4.2 hours in HLM, suggesting moderate hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.